molecular formula C10H18N4O2 B7051432 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl-(2-methylpropyl)amino]acetamide

2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl-(2-methylpropyl)amino]acetamide

Cat. No.: B7051432
M. Wt: 226.28 g/mol
InChI Key: RDVQNPJPVUYBCL-UHFFFAOYSA-N
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Description

2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl-(2-methylpropyl)amino]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl-(2-methylpropyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-7(2)4-14(5-9(11)15)6-10-13-12-8(3)16-10/h7H,4-6H2,1-3H3,(H2,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVQNPJPVUYBCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN(CC(C)C)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl-(2-methylpropyl)amino]acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Alkylation: The oxadiazole intermediate is then alkylated with 2-methylpropylamine to introduce the amino group.

    Acylation: Finally, the alkylated product is acylated with chloroacetamide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl-(2-methylpropyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The amino and acetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl-(2-methylpropyl)amino]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agrochemicals: The compound is studied for its use as a pesticide or herbicide.

    Materials Science: It is explored for its potential in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl-(2-methylpropyl)amino]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: Used as a solvent in organic synthesis.

    Tetrahydrofuran: Commonly used as a solvent and in the synthesis of polymers.

    Cyclopentyl methyl ether: Another solvent with similar applications.

Uniqueness

2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl-(2-methylpropyl)amino]acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its oxadiazole ring and the presence of both amino and acetamide groups contribute to its versatility and potential in various applications.

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